molecular formula C12H16N6O2S B5111538 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5111538
M. Wt: 308.36 g/mol
InChI Key: JEBLCVRFGRYAIE-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with methanesulfonylpiperazine and pyrazole groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the methanesulfonylpiperazine and pyrazole groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the methanesulfonyl group, leading to different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine or pyrazole rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to favor the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has found applications in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exerts its effects is complex and depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methanesulfonylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)pyridazine
  • 3-(4-methanesulfonylpiperazin-1-yl)-5-(1H-pyrazol-1-yl)pyridazine
  • 3-(4-methanesulfonylpiperazin-1-yl)-4-(1H-pyrazol-1-yl)pyridazine

Uniqueness

Compared to similar compounds, 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine stands out due to its specific substitution pattern, which can influence its reactivity, biological activity, and overall properties. The position of the methanesulfonylpiperazine and pyrazole groups on the pyridazine ring can significantly impact the compound’s interactions with other molecules and its suitability for various applications.

Properties

IUPAC Name

3-(4-methylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-21(19,20)17-9-7-16(8-10-17)11-3-4-12(15-14-11)18-6-2-5-13-18/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBLCVRFGRYAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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